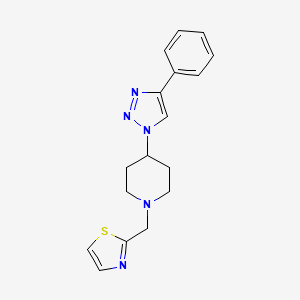
2-(3-methylbutyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
Vue d'ensemble
Description
2-(3-methylbutyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MLN4924 or pevonedistat and is a small molecule inhibitor of NEDD8-activating enzyme (NAE).
Mécanisme D'action
The mechanism of action of 2-(3-methylbutyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves the inhibition of NAE, which is responsible for the activation of CRLs. CRLs are involved in the degradation of various proteins, including those involved in cell cycle regulation and DNA repair. Inhibition of NAE by MLN4924 leads to the accumulation of CRL substrates, which results in the activation of the DNA damage response and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to induce cell death in a variety of cancer cell lines, including those resistant to conventional chemotherapy. MLN4924 has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents. In addition, this compound has been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-methylbutyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its specificity for NAE. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the ubiquitin-proteasome pathway. However, one of the limitations of using MLN4924 in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of 2-(3-methylbutyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of combination therapies that incorporate MLN4924 with other chemotherapeutic agents or immunotherapies. Another area of interest is the identification of biomarkers that can predict response to MLN4924 treatment. In addition, further studies are needed to elucidate the mechanism of action of MLN4924 and its effects on the ubiquitin-proteasome pathway.
Applications De Recherche Scientifique
2-(3-methylbutyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential applications in cancer research. NAE is an essential enzyme that is involved in the activation of cullin-RING ligases (CRLs), which play a crucial role in the ubiquitin-proteasome pathway. Inhibition of NAE by MLN4924 leads to the accumulation of CRL substrates, which results in the activation of the DNA damage response and cell death in cancer cells. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Propriétés
IUPAC Name |
2-(3-methylbutyl)-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-12(2)9-10-22-19(25)14-8-7-13(11-15(14)20(22)26)18(24)21-16-5-3-4-6-17(16)23(27)28/h3-8,11-12H,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRWVHUCMRGBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4072184.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4072195.png)
![N-cyclopropyl-5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4072198.png)

![7-hydroxy-3-(2-isopropylphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4072204.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4072211.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide](/img/structure/B4072222.png)
![2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4072225.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4072238.png)

![2-(2-chlorophenyl)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4072270.png)
![{3-benzyl-1-[(2,5-dimethoxyphenyl)acetyl]-3-piperidinyl}methanol](/img/structure/B4072275.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4072288.png)